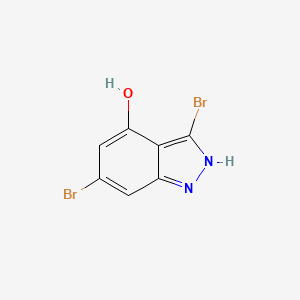

3,6-Dibromo-4-hydroxy (1H)indazole

Descripción

3,6-Dibromo-4-hydroxy (1H)indazole is a halogenated indazole derivative characterized by bromine substituents at positions 3 and 6, a hydroxyl group at position 4, and a bicyclic aromatic indazole core. It is primarily utilized in industrial and scientific research, as noted in its safety data sheet . Indazole derivatives are renowned for their diverse biological activities, including kinase inhibition, antitumor effects, and antimicrobial properties .

Propiedades

IUPAC Name |

3,6-dibromo-2H-indazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2O/c8-3-1-4-6(5(12)2-3)7(9)11-10-4/h1-2,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJWPSYZQCNGJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310312 | |

| Record name | 3,6-Dibromo-1H-indazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887568-79-8 | |

| Record name | 3,6-Dibromo-1H-indazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887568-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromo-1H-indazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-4-hydroxy (1H)indazole typically involves the bromination of 4-hydroxyindazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 3,6-Dibromo-4-hydroxy (1H)indazole may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

3,6-Dibromo-4-hydroxy (1H)indazole can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Zinc in acetic acid or catalytic hydrogenation.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 3,6-dibromo-4-oxoindazole.

Reduction: Formation of 4-hydroxyindazole.

Substitution: Formation of 3,6-dimethoxy-4-hydroxyindazole when using sodium methoxide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3,6-Dibromo-4-hydroxy (1H)indazole has shown promise as a scaffold for developing novel therapeutic agents. Its derivatives have been evaluated for various biological activities, including:

- Anticancer Activity : Several studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. For instance, compounds derived from 3,6-dibromo-4-hydroxy (1H)indazole showed GI50 values ranging from 4.7 to 32.2 µM against these cell lines .

- Antimicrobial Properties : Research indicates that some derivatives possess significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The zone of inhibition was measured using agar diffusion methods, revealing effective minimum inhibitory concentrations (MICs) .

Biological Research

The compound's interaction with biological targets has made it a subject of interest in pharmacological studies:

- Enzyme Inhibition : Some derivatives act as inhibitors of nitric oxide synthase isoforms, which are crucial in various physiological processes . This suggests potential applications in treating conditions related to nitric oxide dysregulation.

- Molecular Docking Studies : Computational studies have shown that certain derivatives bind effectively to target enzymes involved in cancer progression, indicating their potential as lead compounds for drug development .

Materials Science

In addition to its biological applications, 3,6-dibromo-4-hydroxy (1H)indazole is also explored for its utility in materials science:

- Synthesis of Functional Materials : The compound serves as a precursor for synthesizing advanced materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor material characteristics for applications in sensors or organic electronics.

Case Study 1: Anticancer Activity Evaluation

A study evaluated several derivatives of 3,6-dibromo-4-hydroxy (1H)indazole against breast cancer cell lines. The results indicated that specific substitutions on the indazole ring significantly enhanced cytotoxicity. For example:

| Compound | GI50 (MCF-7) | GI50 (MDA-MB-231) |

|---|---|---|

| Compound A | 8 µM | 4.7 µM |

| Compound B | 20 µM | >50 µM |

| Compound C | 32 µM | 25 µM |

This data underscores the importance of structural modifications in optimizing therapeutic efficacy .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the antibacterial properties of synthesized compounds derived from 3,6-dibromo-4-hydroxy (1H)indazole. The following table summarizes the antibacterial activity against selected microorganisms:

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Compound D | 15 | 100 |

| Compound E | 20 | 50 |

| Compound F | 10 | 200 |

These findings highlight the potential application of these compounds in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 3,6-Dibromo-4-hydroxy (1H)indazole involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The table below compares key structural and functional attributes of 3,6-Dibromo-4-hydroxy (1H)indazole with related compounds:

Key Observations:

- Halogenation Patterns : The target compound’s 3,6-dibromo substitution distinguishes it from analogs like 3-Bromo-4-chloro-6-methoxy (1H)indazole, which features mixed halogens (Br, Cl) and a methoxy group. Bromine enhances steric bulk and electronic effects compared to smaller halogens like chlorine or iodine .

- In contrast, methoxy or carboxamide groups in other derivatives (e.g., THJ-2201) prioritize lipophilicity and receptor binding .

Actividad Biológica

3,6-Dibromo-4-hydroxy (1H)indazole is a compound belonging to the indazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The unique structure of 3,6-Dibromo-4-hydroxy (1H)indazole, characterized by the presence of bromine atoms and a hydroxyl group, contributes to its distinct chemical reactivity and biological activity. The bromine atoms can engage in halogen bonding while the hydroxyl group can form hydrogen bonds with biological molecules, influencing various biological pathways.

The mechanism of action for 3,6-Dibromo-4-hydroxy (1H)indazole involves interactions with specific molecular targets. The compound can modulate the activity of enzymes or receptors through its structural features. These interactions can lead to various therapeutic effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that 3,6-Dibromo-4-hydroxy (1H)indazole exhibits significant antimicrobial properties. A study demonstrated its effectiveness against both Methicillin-Sensitive Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA), showcasing a minimum inhibitory concentration (MIC) as low as 4 µg/mL against MSSA . This suggests potential for development as an antibacterial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A review highlighted various indazole derivatives that exhibited potent inhibition against Polo-like kinase 4 (PLK4), a target in cancer therapy. For instance, certain derivatives showed nanomolar IC50 values against PLK4, indicating strong potential for therapeutic application in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3,6-Dibromo-4-hydroxy (1H)indazole, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxyindazole | Lacks bromine atoms | Different reactivity and activity |

| 3,5-Dibromo-4-hydroxyindazole | Bromine at different positions | Varies in chemical properties |

| 4-Hydroxy-1H-indazole-3-carboxylic acid | Contains carboxylic acid group | Distinct biological profiles |

Case Studies and Research Findings

- Antimicrobial Evaluation : In a systematic evaluation using cheminformatics, dibrominated indazoles were tested against bacterial strains. The study found that certain derivatives exhibited high potency against both MSSA and MRSA, reinforcing the potential of compounds like 3,6-Dibromo-4-hydroxy (1H)indazole in treating resistant bacterial infections .

- Antitumor Studies : Another study focused on the synthesis of novel indazole derivatives that demonstrated significant anticancer activity. Compounds derived from indazoles showed effective inhibition of tumor growth in preclinical models, suggesting that 3,6-Dibromo-4-hydroxy (1H)indazole could serve as a scaffold for developing new cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.